molecular formula C25H48O2 B098806 ethyl (Z)-2,4-dimethylhenicos-2-enoate CAS No. 18607-49-3

ethyl (Z)-2,4-dimethylhenicos-2-enoate

Cat. No.: B098806
CAS No.: 18607-49-3
M. Wt: 380.6 g/mol
InChI Key: GTTXIRVNLJEFLO-GYHWCHFESA-N
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Description

Ethyl (Z)-2,4-dimethylhenicos-2-enoate is a long-chain unsaturated ester characterized by a 21-carbon backbone (henicosyl group) with a Z-configured double bond at position 2 and methyl substituents at positions 2 and 2.

Properties

CAS No.

18607-49-3

Molecular Formula

C25H48O2

Molecular Weight

380.6 g/mol

IUPAC Name

ethyl (Z)-2,4-dimethylhenicos-2-enoate

InChI

InChI=1S/C25H48O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(3)22-24(4)25(26)27-6-2/h22-23H,5-21H2,1-4H3/b24-22-

InChI Key

GTTXIRVNLJEFLO-GYHWCHFESA-N

SMILES

CCCCCCCCCCCCCCCCCC(C)C=C(C)C(=O)OCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(C)/C=C(/C)\C(=O)OCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C)C=C(C)C(=O)OCC

Synonyms

[Z,(+)]-2,4-Dimethyl-2-henicosenoic acid ethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Features

  • Ethyl (Z)-2,4-dimethylhenicos-2-enoate: Backbone: 21-carbon chain (henicosyl) with a Z-configured double bond at C2. Substituents: Methyl groups at C2 and C3. Ester group: Ethoxy carbonyl at C1.
  • Analogous Compounds: Ethyl (Z)-3-(4-methylphenyl)but-2-enoate :
  • Shorter 4-carbon backbone with a Z-configured double bond at C2.
  • 4-Methylphenyl substituent at C3. (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate :
  • Prop-2-enoate backbone with Z-configuration.
  • Electron-withdrawing substituents: 4-chlorophenyl at C2 and 2,4-difluorophenylamino at C3.

Key Structural Differences :

  • Chain Length : The henicosyl backbone imparts higher hydrophobicity compared to shorter-chain analogs.
  • Substituent Effects : Methyl groups in the target compound are electron-donating, whereas chloro/fluoro groups in analogs are electron-withdrawing, influencing reactivity and intermolecular interactions .

Physical Properties

While specific data for this compound are unavailable, trends can be extrapolated:

Property This compound (Inferred) Ethyl (Z)-3-(4-methylphenyl)but-2-enoate (Z)-Ethyl 2-(4-chlorophenyl)-...prop-2-enoate
Molecular Weight ~368 g/mol (C₂₅H₄₆O₂) 218 g/mol (C₁₃H₁₄O₂) 365 g/mol (C₁₇H₁₂ClF₂NO₂)
Boiling Point High (>300°C due to long chain) Moderate (~250°C) High (~280°C, influenced by halogenated groups)
Solubility Low in water, soluble in nonpolar solvents Low in water Moderate in polar aprotic solvents (e.g., DMSO)

Notes:

  • Longer carbon chains increase molecular weight and boiling point but reduce water solubility.
  • Halogenated substituents enhance polarity and intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .

Chemical Reactivity

  • Electron Effects : Electron-donating methyl groups may stabilize the Z-configuration of the double bond, whereas electron-withdrawing groups (e.g., Cl, F) in analogs increase electrophilicity at the α,β-unsaturated ester .
  • Hydrogen Bonding: Halogenated analogs (e.g., compound in ) may participate in hydrogen bonding via amino or halogen groups, unlike the nonpolar target compound .

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